molecular formula C20H18O6 B14720909 2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) CAS No. 13344-07-5

2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)

Cat. No.: B14720909
CAS No.: 13344-07-5
M. Wt: 354.4 g/mol
InChI Key: IVQSVVISSRGZCF-UHFFFAOYSA-N
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Description

2,2’-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) is an organic compound that belongs to the class of dihydroxybenzenes. These compounds are characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring. The compound is known for its unique structure, which includes two benzene rings connected by a methylene bridge, each substituted with hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) typically involves the reaction of resorcinol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the benzene rings. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2’-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Uniqueness

2,2’-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) is unique due to its methylene-bridged structure, which imparts distinct chemical and physical properties compared to other dihydroxybenzenes.

Properties

CAS No.

13344-07-5

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

2,6-bis[(2,5-dihydroxyphenyl)methyl]benzene-1,4-diol

InChI

InChI=1S/C20H18O6/c21-15-1-3-18(24)11(7-15)5-13-9-17(23)10-14(20(13)26)6-12-8-16(22)2-4-19(12)25/h1-4,7-10,21-26H,5-6H2

InChI Key

IVQSVVISSRGZCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)O)O)O)O

Origin of Product

United States

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